2-(Naphthalen-1-ylethynyl)benzaldehyde
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Overview
Description
2-(Naphthalen-1-ylethynyl)benzaldehyde is an organic compound with the molecular formula C19H12O and a molecular weight of 256.3 g/mol It is characterized by the presence of a naphthalene ring attached to an ethynyl group, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylethynyl)benzaldehyde typically involves the coupling of naphthalene derivatives with benzaldehyde derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of a naphthyl halide with an ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent product quality and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylethynyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 2-(Naphthalen-1-ylethynyl)benzoic acid.
Reduction: 2-(Naphthalen-1-ylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the electrophile used.
Scientific Research Applications
2-(Naphthalen-1-ylethynyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 2-(Naphthalen-2-ylethynyl)benzaldehyde
- 2-(Phenylethynyl)benzaldehyde
Uniqueness
2-(Naphthalen-1-ylethynyl)benzaldehyde is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzaldehyde. This unique structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and biological research .
Properties
Molecular Formula |
C19H12O |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C19H12O/c20-14-18-8-2-1-6-15(18)12-13-17-10-5-9-16-7-3-4-11-19(16)17/h1-11,14H |
InChI Key |
DQURKBWTGXQTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3C=O |
Origin of Product |
United States |
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